(R)-Bicalutamide (1S)-Camphanic Acid Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

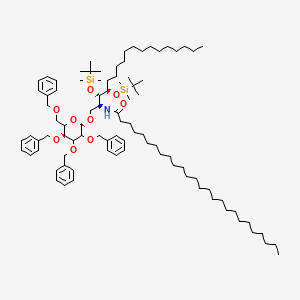

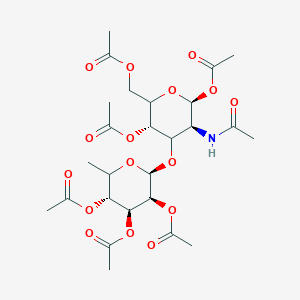

The synthesis of (R)-Bicalutamide involves several chemical processes, starting from methyl acryloyl chloride, leading through amidation, bromination, and hydrolysis to yield key intermediates. These intermediates undergo chlorination and successive condensations with specific anilines and thiophenols, followed by oxidation to produce (R)-Bicalutamide with an overall yield of 26% (Jia, 2006). Additionally, the camphanic acid ester of the (S) enantiomer of a related molecule was synthesized via oxidative cyclization, showcasing the structural versatility of similar compounds (Hesse, Holzgrabe, & Piening, 1988).

Molecular Structure Analysis

The molecular structure of camphanic acid esters, such as those related to (R)-Bicalutamide, is characterized by specific space groups and cell parameters, demonstrating their complex crystalline structure. For instance, the structural analysis of certain camphanic acid esters reveals their orthorhombic and monoclinic formations, with detailed cell parameters and configurations providing insights into their molecular geometry (Hesse, Holzgrabe, & Piening, 1988).

Chemical Reactions and Properties

(R)-Bicalutamide and its related compounds undergo a variety of chemical reactions, including oxidative cyclizations, reductions, and esterifications. These reactions not only facilitate the synthesis of the target compounds but also enable the preparation of enantiomerically pure substances, crucial for their biological activity. The chemical properties, such as reactivity with different reagents and the formation of specific intermediates, are critical for understanding the synthesis pathway (Wawrzyniak, Kindermann, Thede, Thede, Jones, Enthaler, Junge, Beller, & Heinicke, 2017).

Physical Properties Analysis

The physical properties of (R)-Bicalutamide and its derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration and the synthesis route. For instance, the crystalline structure analysis provides insights into the stability and solubility of the compounds in various solvents, which is essential for their application in different scientific fields (Hesse, Holzgrabe, & Piening, 1988).

Chemical Properties Analysis

The chemical properties of (R)-Bicalutamide, including its reactivity, stereochemistry, and interaction with other chemical entities, are critical for its synthesis and application. Studies on its synthesis pathway, interaction mechanism with specific receptors, and the influence of structural modifications on its activity provide valuable information for designing more efficient and selective compounds (Liu, An, Li, Wang, Li, & Liu, 2015).

科学的研究の応用

Efficacy and Mechanisms in Prostate Cancer Treatment

Bicalutamide has been extensively studied for its role in prostate cancer treatment. It functions as a potent antiandrogen, inactivating androgen-regulated prostate cell growth, leading to apoptosis and inhibition of prostate cancer growth. Bicalutamide is administered orally and has been evaluated in numerous clinical trials for its efficacy as monotherapy or in combination with other therapies such as luteinizing hormone-releasing hormone (LHRH) analogs.

A key study summarized the worldwide activity and safety of Bicalutamide, highlighting its potent antiandrogen properties, consistent plasma half-life, and demonstrated activity in prostate cancer alongside an excellent safety profile. This review established Bicalutamide's efficacy in both monotherapy and combination settings, noting its better tolerability compared to other antiandrogens like flutamide (Kolvenbag & Blackledge, 1996).

Another comprehensive review focused on Bicalutamide 150mg, detailing its use in locally advanced prostate cancer. This analysis reinforced Bicalutamide's role in offering disease-free survival benefits and highlighted its general tolerability. The review suggested that Bicalutamide should be considered as an alternative to hormonal therapies for men with locally advanced prostate cancer, especially those seeking to maintain an active lifestyle (Wellington & Keam, 2006).

将来の方向性

特性

IUPAC Name |

[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-QLLQDVQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Bicalutamide (1S)-Camphanic Acid Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)